2-Cyclopropylethanol
Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds can be complex due to the strained nature of the cyclopropane ring. Paper describes a Lewis acid-mediated reaction for the synthesis of dihydrofuro[2,3-h]chromen-2-one derivatives from 1-cyclopropyl-2-arylethanones and allenic esters. This process involves a nucleophilic ring-opening reaction of the cyclopropane, followed by a series of aldol-type reactions, transesterification, dehydration, and aromatization. Similarly, paper discusses the synthesis of benzofuran derivatives from 1-cyclopropyl-2-arylethanones using TMSOTf-mediated reactions. These methods could potentially be adapted for the synthesis of 2-Cyclopropylethanol by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Cyclopropane rings are known for their unique geometric and electronic properties due to the angle strain in the three-membered ring. Paper provides an analysis of the vibrational spectra and structure of cyclopropane and its deuterated analog, which could be relevant for understanding the molecular structure of 2-Cyclopropylethanol. The C-C distance in cyclopropane is reported to be 1.524±0.014 Å, which is a critical parameter for the molecular structure of cyclopropyl-containing compounds.
Chemical Reactions Analysis
Cyclopropyl groups can undergo various chemical reactions, often involving the opening of the strained ring. Paper explores the cycloaddition reactions of cyclopropyl-substituted ethylenes with tetracyanoethylene (TCNE), which could provide insights into the reactivity of the cyclopropyl group in 2-Cyclopropylethanol. Paper describes a direct synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation, which is a significant reaction for the formation of cyclopropane rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl-containing compounds are influenced by the strain in the cyclopropane ring. While the papers do not directly address the properties of 2-Cyclopropylethanol, they do provide information on related compounds. For example, paper discusses the photophysical properties of cyclopentafused polycyclic aromatic hydrocarbons, which could be somewhat analogous to the properties of 2-Cyclopropylethanol in terms of UV-vis and fluorescence spectra.
Relevant Case Studies
Case studies involving cyclopropyl-containing compounds are presented in several papers. Paper discusses the synthesis and chemistry of tricyclic cyclopropenes, which undergo Diels-Alder reactions and ene reactions. Paper describes the synthesis of enantiomerically pure cyclopropanes from cyclopropylboronic acids, which is relevant for the stereocontrolled synthesis of such compounds.
Scientific Research Applications
Catalytic Transformations
2-Cyclopropylethanol and related cyclopropyl compounds are utilized in various catalytic transformations. For example, Shi, Liu, and Tang (2006) discussed the conversion of methylenecyclopropanes to cyclobutenes under palladium acetate catalysis, showcasing a reaction mechanism that could be applicable to compounds like 2-Cyclopropylethanol (Shi, Liu, & Tang, 2006).
Self-Organization in Liquid Phase
The influence of cyclopropyl groups on self-assembling phenomena in the liquid phase was explored by Nowok et al. (2021). They used alcohols including 1-cyclopropylethanol to study the effect of steric hindrance and aromaticity on molecular self-organization (Nowok et al., 2021).
Synthesis and Medicinal Applications
Gagnon et al. (2007) highlighted the synthesis of N-cyclopropyl indoles and benzimidazoles using cyclopropylbismuth, emphasizing the significance of cyclopropyl groups in medicinal chemistry due to their unique spatial and electronic features (Gagnon et al., 2007).
Spectroscopic and Calorimetric Studies
Ikeda et al. (2003) conducted spectroscopic and calorimetric studies on methylenecyclopropane rearrangements, which could be relevant to understanding the behaviors of 2-Cyclopropylethanol in similar conditions (Ikeda et al., 2003).
Cyclopropane in Drug Molecules
The versatility of the cyclopropyl fragment in drug molecules was reviewed by Talele (2016), who discussed its contributions to enhancing drug potency and reducing off-target effects, which could be relevant for 2-Cyclopropylethanol derivatives (Talele, 2016).
Stereoselective Cyclopropanation
Lebel et al. (2003) reviewed stereoselective cyclopropanation reactions, which are crucial in organic chemistry and may involve compounds like 2-Cyclopropylethanol (Lebel et al., 2003).
Anti-Markovnikov Hydration
Pajk et al. (2022) explored the base-catalyzed anti-Markovnikov hydration of styrene derivatives using 1-cyclopropylethanol, demonstrating its potential utility in chemical synthesis (Pajk et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c6-4-3-5-1-2-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNMJRJMSXZSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180361 | |
Record name | 1-Cyclopropyl ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylethanol | |
CAS RN |
2566-44-1 | |
Record name | 2-Cyclopropylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2566-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropaneethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropaneethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclopropyl ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPROPANEETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C66TB83XKK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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